molecular formula C11H13ClO3 B8580720 Methyl 4-(3-chloropropoxy)benzoate

Methyl 4-(3-chloropropoxy)benzoate

Cat. No.: B8580720
M. Wt: 228.67 g/mol
InChI Key: OMNGJGSAPWWSHP-UHFFFAOYSA-N
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Description

Methyl 4-(3-chloropropoxy)benzoate is a useful research compound. Its molecular formula is C11H13ClO3 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

methyl 4-(3-chloropropoxy)benzoate

InChI

InChI=1S/C11H13ClO3/c1-14-11(13)9-3-5-10(6-4-9)15-8-2-7-12/h3-6H,2,7-8H2,1H3

InChI Key

OMNGJGSAPWWSHP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of Methyl 4-hydroxy benzoic acid (23-2) (Aldrich) (4.56 g, 30 mmol) in DMF (100 mL) was treated with Cs2CO3 (14.67 g, 45 mmol) at room temperature. After 0.5 hours, 3-bromo-1-chloropropane (5.94 mL, 60 mmol) was added and the solution was stirred for 4 hours. The reaction mixture was filtered and concentrated to give 27-1 as a white solid. Rf (10% EtOAc/hexanes) 0.36.
Quantity
4.56 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
14.67 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.94 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

p-Methyl hydroxybenzoate (40 g) and potassium carbonate (54.5 g) in N,N-dimethylformaldehyde (200 ml) were heated with stirring at 100° C. for 1 hour, cooled to 40° C., and then, after adding 1-bromo-3-chloropropane (28.5 ml), the mixture was reacted at 60° C. for 2 hours. After cooling the reaction mixture, water and ethyl acetate were added thereto, and the mixture was separated into layers. The organic layer was washed with water 3 times, concentrated under reduced pressure. To the oily product thus obtained, a small amount of ethyl acetate and n-hexane were added. After the mixture was allowed to stand, the precipitated crystal was collected by filtration and the filtrate was again concentrated under reduced pressure to give the crystal of methy 4-(3-chloropropoxy)benzoate (56.92 g). mp. 52°-55° C.
[Compound]
Name
p-Methyl hydroxybenzoate
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
54.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
28.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Following the procedure described in example 1§E, but starting from methyl 4-hydroxybenzoate (15.2 g), potassium carbonate (65 g) and 1-bromo-3-chloropropane (50 mL) in N,N-dimethylformamide (100 mL) affords 22.5 g of methyl 4-(3-chloropropoxy)benzoate as an oil.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A suspension of potassium carbonate (48.4 g) in a mixture of methyl 4-hydroxybenzoate (10.65 g), 1-bromo-3-chloropropane (55.1 g) and N,N-dimethylformamide (100 mL) is stirred at room temperature for 15 h. Solids are separated by filtration and washed three times with ethanol (30 mL). The combined filtrates are concentrated under reduced pressure, and then dissolved in ethyl acetate (200 mL). The organic layer is washed twice with water (50 mL), dried over magnesium sulphate and concentrated under reduced pressure to give 15 g of methyl 4-(3-chloropropoxy)benzoate used without further purification.
Quantity
48.4 g
Type
reactant
Reaction Step One
Quantity
55.1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
10.65 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Ethyl, 4-hydroxybenzoate 83.1 g (0.50 mole), 107 ml (1.0 mole) of 1-bromo-3-chloropropane, and potassium carbonate (1.5 mole, 207.3 g) were mechanically stirred in 600 ml of refluxing acetone under nitrogen overnight. The potassium carbonate was removed by filtration, and the filtrate was evaporated under reduced pressure to give 122 g of a liquid. This liquid was dissolved in 250 ml of petroleum ether and with stirring and cooling in an ice/2-propanol bath. A white precipitate formed and was collected by filtration and washed with cold petroleum ether to yield 108 g of a solid. An additional 6 g of the product was obtained from the mother liquor. A small sample of the solid was dissolved in petroleum ether at room temperature. The solution was stirred and cooled in an ice bath. White crystals were collected by filtration, washed with cold petroleum ether and dried under vacuum at room temperature, m.p. 24°-25° C.
Quantity
83.1 g
Type
reactant
Reaction Step One
Quantity
107 mL
Type
reactant
Reaction Step One
Quantity
207.3 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

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